5-(4-Ethoxyphenyl)-3-[(2-fluorophenyl)methylthio]-1,2,4-triazole-4-ylamine
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Overview
Description
5-(4-Ethoxyphenyl)-3-[(2-fluorophenyl)methylthio]-1,2,4-triazole-4-ylamine is a synthetic organic compound belonging to the class of triazole derivatives This compound is characterized by the presence of an ethoxyphenyl group, a fluorophenylmethylthio group, and a triazole ring
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 5-(4-Ethoxyphenyl)-3-[(2-fluorophenyl)methylthio]-1,2,4-triazole-4-ylamine typically involves a multi-step process. One common synthetic route includes the following steps:
Formation of the Triazole Ring: The triazole ring can be formed by the cyclization of appropriate precursors such as hydrazides and nitriles under acidic or basic conditions.
Introduction of the Ethoxyphenyl Group: The ethoxyphenyl group can be introduced through a nucleophilic substitution reaction using an appropriate ethoxyphenyl halide.
Introduction of the Fluorophenylmethylthio Group: The fluorophenylmethylthio group can be introduced via a thiolation reaction using a suitable fluorophenylmethyl halide and a thiol reagent.
Industrial Production Methods
Industrial production methods for this compound may involve optimization of the above synthetic routes to achieve higher yields and purity. This can include the use of advanced catalytic systems, continuous flow reactors, and purification techniques such as chromatography and crystallization.
Chemical Reactions Analysis
Types of Reactions
5-(4-Ethoxyphenyl)-3-[(2-fluorophenyl)methylthio]-1,2,4-triazole-4-ylamine can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate to form corresponding sulfoxides or sulfones.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride to reduce specific functional groups.
Substitution: The compound can participate in nucleophilic or electrophilic substitution reactions, where functional groups can be replaced with other groups under appropriate conditions.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, potassium permanganate, acetic acid.
Reduction: Sodium borohydride, lithium aluminum hydride, ethanol.
Substitution: Halides, nucleophiles, bases, solvents like dichloromethane or ethanol.
Major Products Formed
Oxidation: Sulfoxides, sulfones.
Reduction: Reduced triazole derivatives.
Substitution: Substituted triazole derivatives with various functional groups.
Scientific Research Applications
Chemistry: Used as a building block for the synthesis of more complex molecules and materials.
Biology: Investigated for its potential biological activities, including antimicrobial, antifungal, and anticancer properties.
Medicine: Explored for its potential as a therapeutic agent in the treatment of various diseases.
Industry: Utilized in the development of new materials with specific properties, such as polymers and coatings.
Mechanism of Action
The mechanism of action of 5-(4-Ethoxyphenyl)-3-[(2-fluorophenyl)methylthio]-1,2,4-triazole-4-ylamine involves its interaction with specific molecular targets and pathways. The compound may exert its effects by:
Binding to Enzymes: Inhibiting or activating specific enzymes involved in metabolic pathways.
Interacting with Receptors: Modulating the activity of receptors on cell surfaces or within cells.
Disrupting Cellular Processes: Affecting cellular processes such as DNA replication, protein synthesis, and cell division.
Comparison with Similar Compounds
Similar Compounds
Uniqueness
5-(4-Ethoxyphenyl)-3-[(2-fluorophenyl)methylthio]-1,2,4-triazole-4-ylamine is unique due to its specific combination of functional groups and the presence of the triazole ring. This unique structure imparts distinct chemical and biological properties, making it a valuable compound for various applications.
Properties
Molecular Formula |
C17H17FN4OS |
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Molecular Weight |
344.4 g/mol |
IUPAC Name |
3-(4-ethoxyphenyl)-5-[(2-fluorophenyl)methylsulfanyl]-1,2,4-triazol-4-amine |
InChI |
InChI=1S/C17H17FN4OS/c1-2-23-14-9-7-12(8-10-14)16-20-21-17(22(16)19)24-11-13-5-3-4-6-15(13)18/h3-10H,2,11,19H2,1H3 |
InChI Key |
SZDZTIUTSWKUKK-UHFFFAOYSA-N |
Canonical SMILES |
CCOC1=CC=C(C=C1)C2=NN=C(N2N)SCC3=CC=CC=C3F |
Origin of Product |
United States |
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